(Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile
Description
BenchChem offers high-quality (Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(Z)-3-(3-chloro-2-methylanilino)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2S/c1-13-16(22)5-4-6-17(13)24-11-15(10-23)21-25-18(12-28-21)14-7-8-19(26-2)20(9-14)27-3/h4-9,11-12,24H,1-3H3/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZMYXPSNNGQMY-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the 3-chloro-2-methylphenyl and 3,4-dimethoxyphenyl groups may enhance its interaction with biological targets.
Antitumor Activity
Several studies have highlighted the antitumor potential of thiazole derivatives. The compound's structure suggests that it may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar thiazole structures have demonstrated significant inhibitory effects on cell proliferation, with IC50 values often in the low micromolar range. The structure-activity relationship (SAR) indicates that the presence of electron-donating groups enhances activity against cancer cells .
Antimicrobial Properties
The antimicrobial activity of thiazole derivatives has been well documented. In vitro studies have shown that compounds similar to (Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile exhibit significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for related compounds has been reported as low as 0.22 μg/mL, indicating potent antimicrobial properties .
Antioxidant Activity
The antioxidant capacity of thiazole-containing compounds is also noteworthy. Studies have shown that these compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The DPPH radical scavenging assay is commonly used to evaluate this activity, with some derivatives showing comparable efficacy to standard antioxidants like Vitamin C .
The mechanisms through which (Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile exerts its biological effects are likely multifaceted:
- Inhibition of Enzyme Activity : Some thiazole derivatives act as enzyme inhibitors, disrupting metabolic pathways in cancer cells or pathogens.
- Induction of Apoptosis : Certain structural features may promote programmed cell death in tumor cells.
- Radical Scavenging : The ability to neutralize free radicals contributes to its antioxidant properties.
Case Studies
- Antitumor Efficacy : A study on thiazole derivatives demonstrated that compounds with similar structures significantly inhibited the growth of human cancer cell lines (e.g., HT29 and Jurkat), with IC50 values indicating potent activity .
- Antimicrobial Evaluation : Research on related compounds revealed effective antimicrobial activity with specific derivatives achieving MIC values as low as 0.22 μg/mL against common bacterial strains .
Summary Table of Biological Activities
Q & A
Q. What are the established synthetic methodologies for preparing (Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile, and what reaction conditions are critical for achieving high yields?
The synthesis typically involves multi-step reactions, focusing on constructing the thiazole ring and acrylonitrile moiety. Key steps include:
- Thiazole formation : Reacting 3,4-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions to generate the thiazole core .
- Acrylonitrile coupling : A Knoevenagel condensation between the thiazole intermediate and a substituted phenylacetonitrile derivative. Piperidine or ethanol/DMF mixtures are commonly used as catalysts/solvents, with reaction temperatures maintained at 60–80°C to optimize yields .
- Z/E selectivity : The stereochemistry is controlled by steric hindrance from substituents (e.g., 3-chloro-2-methylphenyl) and reaction duration. Prolonged stirring (>12 hours) in ethanol improves Z-isomer formation .
Q. How can X-ray crystallography and spectroscopic techniques confirm the stereochemistry and molecular structure of this compound?
- X-ray crystallography : Single-crystal analysis provides unambiguous confirmation of the Z-configuration. Key parameters include bond angles (e.g., C=C–N linkages) and torsion angles between the thiazole and acrylonitrile groups. For example, a mean C–C bond length of 1.46 Å and an R-factor of 0.054 were reported for analogous structures .
- Spectroscopy :
Q. What in vitro assays are commonly utilized to evaluate the anticancer potential of such acrylonitrile derivatives, and what parameters should be controlled to ensure reproducibility?
- MTT assays : Used to measure cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2). Key parameters:
- Cell passage number (<20) and confluency (70–80%) during seeding.
- Incubation time (48–72 hours) and DMSO concentration (<0.1% for solubility) .
- IC₅₀ determination : Dose-response curves are analyzed using software like GraphPad Prism. Reported IC₅₀ values for similar compounds range from 5–20 µM .
Advanced Research Questions
Q. What strategies can optimize Z/E selectivity during acrylonitrile synthesis, particularly with electron-donating substituents like methoxy groups?
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring Z-isomers .
- Catalyst modulation : Piperidine enhances condensation rates but may reduce selectivity. Triethylamine in dioxane improves selectivity (85% Z-isomer) by minimizing steric interference .
- Temperature control : Lower temperatures (40–50°C) slow reaction kinetics, allowing preferential Z-isomer crystallization .
Q. How should researchers address discrepancies in cytotoxicity data across different cell lines for this compound?
- Structural analogs : Compare bioactivity of derivatives with modified substituents. For example, replacing the nitro group with methoxy in analogous chromenones reduces IC₅₀ by 50% in HepG2 cells .
- Assay standardization : Validate protocols using reference compounds (e.g., doxorubicin) and replicate experiments across multiple labs.
- Mechanistic studies : Use flow cytometry to assess apoptosis vs. necrosis, as conflicting data may arise from varying cell death pathways .
Q. What computational approaches model interactions between this compound and enzymatic targets, and how can docking studies inform drug design?
- Molecular docking : Tools like AutoDock Vina predict binding modes to targets (e.g., tyrosine kinases). Key steps:
- MD simulations : GROMACS simulations (100 ns) assess binding stability. Analyze root-mean-square deviation (RMSD) to validate docking poses .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide synthetic modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
